

(3S)-(-)-3-(Methylamino)pyrrolidine: A Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3S)-(-)-3-(Methylamino)pyrrolidine

Cat. No.: B167147

[Get Quote](#)

Abstract

(3S)-(-)-3-(Methylamino)pyrrolidine (CAS: 139015-32-0) is a chiral diamine that has emerged as a crucial building block in modern medicinal chemistry and asymmetric synthesis. Its unique stereochemistry and the conformational constraints of the pyrrolidine ring make it a privileged scaffold for interacting with biological targets.^{[1][2][3]} This guide provides an in-depth examination of its physicochemical properties, stereoselective synthesis, analytical characterization, and applications, with a focus on its role in the development of novel therapeutics. We will dissect a field-proven synthetic protocol, explore its utility in drug discovery with case studies, and provide essential safety and handling information for laboratory professionals.

Core Molecular Profile and Physicochemical Properties

(3S)-(-)-3-(Methylamino)pyrrolidine is a chiral heterocyclic compound valued for its specific three-dimensional structure, which is critical for stereoselective transformations and molecular recognition in biological systems.^[1] The pyrrolidine ring system is a common motif in over 20 FDA-approved drugs, highlighting its importance in pharmaceutical design.^[4]

Chemical Structure

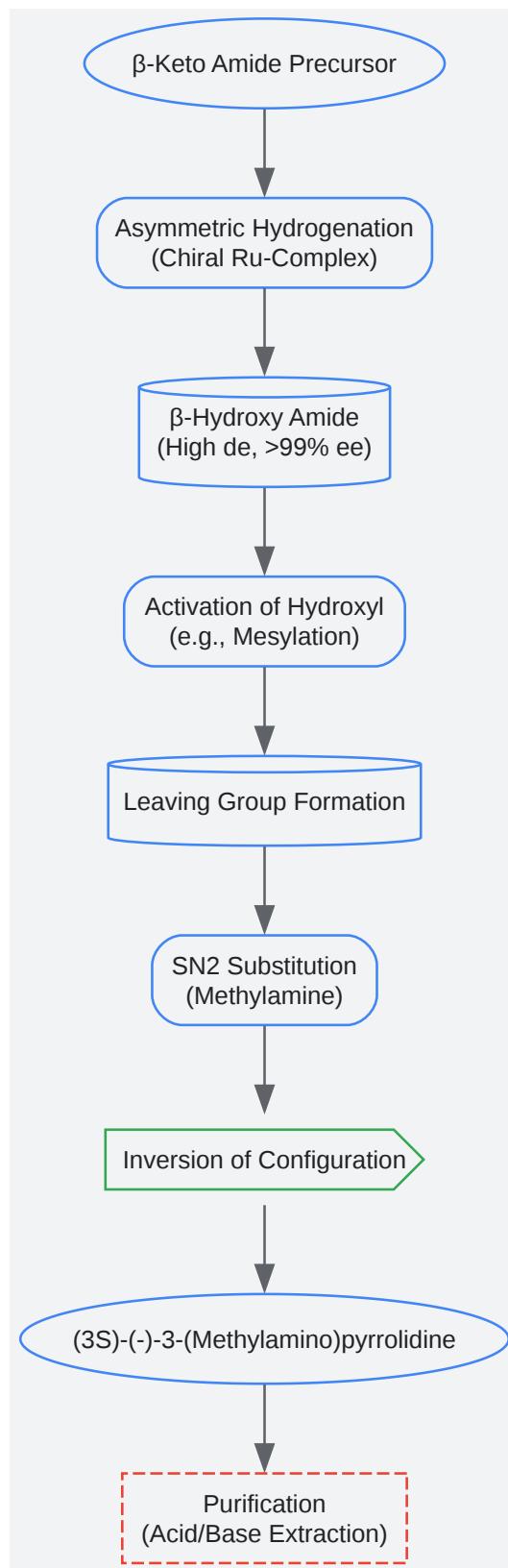
The structure features a five-membered saturated nitrogen heterocycle (pyrrolidine) with a methylamino substituent at the C-3 position. The "(3S)" designation defines the absolute

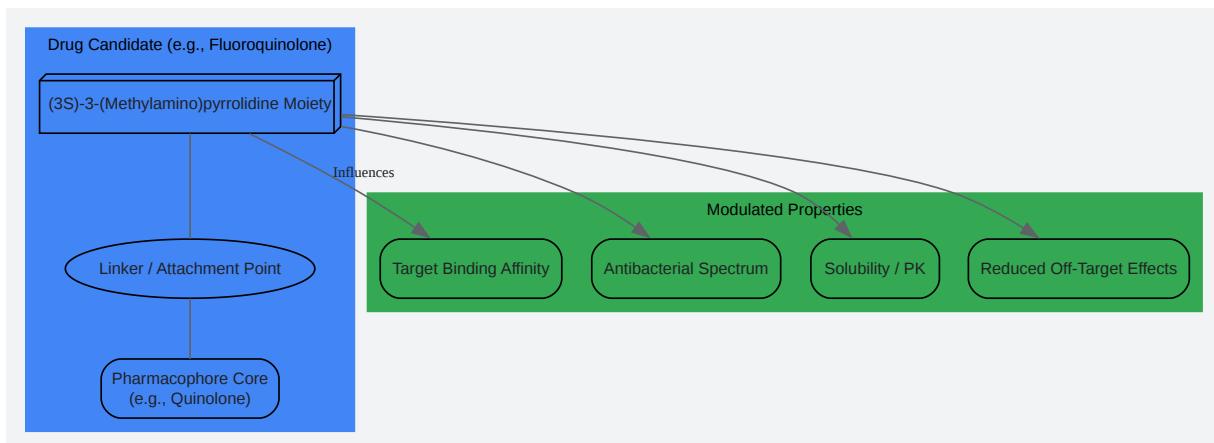
stereochemistry at this chiral center.

Caption: Chemical structure of **(3S)-(-)-3-(Methylamino)pyrrolidine**.

Physicochemical Data

The compound's properties are summarized below. This data is critical for reaction setup, solvent selection, and purification procedures.


Property	Value	Source(s)
CAS Number	139015-32-0	[1] [5] [6]
Molecular Formula	C ₅ H ₁₂ N ₂	[1] [5]
Molecular Weight	100.17 g/mol	[1] [7]
Appearance	Colorless to light yellow clear liquid	[1]
Boiling Point	164 °C (lit.)	[1]
Density	0.94 g/mL	[1]
Refractive Index (n _{20/D})	1.48	[1]
Optical Rotation ([α] _{20/D})	-22 to -17° (c=10 in EtOH)	[1]


Stereoselective Synthesis: A Proven Strategy

Achieving high enantiomeric purity is paramount for the application of this chiral building block. While various synthetic routes exist, a particularly efficient and scalable strategy involves a two-step sequence featuring asymmetric hydrogenation followed by a nucleophilic substitution that controls the final stereochemistry.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Synthesis Workflow Overview

This approach is powerful because it establishes one chiral center through highly controlled catalysis and then uses that center to direct the formation of the second via an S_n2 reaction, which predictably inverts the stereochemistry at the reaction site.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. enamine.net [enamine.net]
- 5. scbt.com [scbt.com]
- 6. pschemicals.com [pschemicals.com]
- 7. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- To cite this document: BenchChem. [(3S)-(-)-3-(Methylamino)pyrrolidine: A Technical Guide for Advanced Synthesis and Application]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167147#3s-3-methylamino-pyrrolidine-cas-number-139015-32-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com